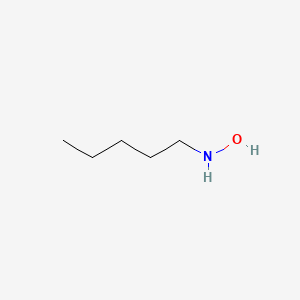

N-pentylhydroxylamine

Description

BenchChem offers high-quality N-pentylhydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-pentylhydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C5H13NO |

|---|---|

Molecular Weight |

103.16 g/mol |

IUPAC Name |

N-pentylhydroxylamine |

InChI |

InChI=1S/C5H13NO/c1-2-3-4-5-6-7/h6-7H,2-5H2,1H3 |

InChI Key |

XEZLAJRZQNKEOJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNO |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: Situating N-Pentylhydroxylamine in Modern Chemistry

An In-depth Technical Guide to N-Pentylhydroxylamine: Structure, Properties, and Synthetic Utility

N-Pentylhydroxylamine (C₅H₁₃NO) is a member of the N-alkylhydroxylamine class of organic compounds, characterized by a hydroxyl group and an alkyl group attached to a central nitrogen atom. While seemingly simple, this arrangement of atoms imparts a unique reactivity profile that makes it a valuable and versatile intermediate in synthetic chemistry. Its utility is particularly pronounced in the construction of complex nitrogen-containing molecules, which form the backbone of countless pharmaceuticals, agrochemicals, and advanced materials.[1][2]

A critical point of clarification is the distinction between N-pentylhydroxylamine and its structural isomer, O-pentylhydroxylamine. In the N-pentyl isomer, the pentyl group is bonded directly to the nitrogen atom (CH₃(CH₂)₄-NHOH), whereas in the O-pentyl isomer, it is bonded to the oxygen atom (CH₃(CH₂)₄-ONH₂). This guide will focus exclusively on the N-pentyl isomer, exploring its chemical properties, spectroscopic signature, synthesis, and applications. Due to the relative scarcity of experimental data for this specific isomer, this guide will leverage established principles of organic chemistry and data from closely related N-alkylhydroxylamines to provide a comprehensive and predictive overview for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

The structure of N-pentylhydroxylamine features a saturated five-carbon alkyl chain bonded to a hydroxylamine moiety. This combination results in a molecule with both nucleophilic and reducing properties, governed by the lone pair of electrons on the nitrogen and the labile N-O bond.

Predicted Physicochemical Data

| Property | Value (Computed) | Source |

| Molecular Formula | C₅H₁₃NO | PubChem[3] |

| Molecular Weight | 103.16 g/mol | PubChem[3] |

| XLogP3-AA | 1.1 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Rotatable Bond Count | 4 | PubChem[3] |

| Exact Mass | 103.099714038 Da | PubChem[3] |

| Topological Polar Surface Area | 35.3 Ų | PubChem[3] |

Note: The properties listed are for the isomeric O-pentylhydroxylamine and are provided as close approximations for N-pentylhydroxylamine.

Spectroscopic Characterization: A Predictive Analysis

For any synthetic chemist, unambiguous structural confirmation is paramount. Spectroscopy provides the necessary tools for this validation. While a dedicated spectral database for N-pentylhydroxylamine is sparse, its expected spectroscopic signature can be accurately predicted based on its functional groups and the established principles of NMR, IR, and mass spectrometry.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum is expected to be the most informative. The pentyl chain should present a series of signals in the aliphatic region (~0.9-3.0 ppm). The protons on the carbon alpha to the nitrogen (N-CH₂ -) will be the most downfield-shifted (~2.5-3.0 ppm) due to the electron-withdrawing effect of the nitrogen atom.[4] Two broad, exchangeable singlets corresponding to the NH and OH protons would be expected, which can be confirmed by their disappearance upon adding a drop of D₂O to the NMR tube.[4]

-

¹³C NMR : The carbon NMR spectrum should display five distinct signals for the five carbons of the pentyl group. Similar to the proton spectrum, the carbon atom directly attached to the nitrogen (C1) will be the most deshielded, appearing furthest downfield (~50-60 ppm) compared to the other aliphatic carbons.[4]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. The most characteristic absorptions for N-pentylhydroxylamine will be:

-

A strong, broad band in the 3200-3500 cm⁻¹ region, corresponding to the overlapping O-H and N-H stretching vibrations.[4]

-

Multiple sharp peaks between 2850-2960 cm⁻¹ due to the C-H stretching of the pentyl group.[7]

-

A C-N stretching absorption, typically found in the 1000-1250 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺) : N-pentylhydroxylamine will show a molecular ion peak at an m/z of 103.1. According to the Nitrogen Rule , a compound with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent with this structure.[4]

-

Fragmentation : Common fragmentation pathways would include the loss of a hydroxyl radical (•OH, M-17) or cleavage of the N-O bond. Alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen, is also a highly probable fragmentation pathway, leading to the loss of a butyl radical (•C₄H₉) and resulting in a fragment at m/z 44.

Synthesis and Purification Methodologies

The synthesis of N-alkylhydroxylamines can be approached through several reliable routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reagents. Common strategies include the reduction of nitroalkanes, the alkylation of hydroxylamine, and the reduction of oximes.[8][9][10]

Key Synthetic Pathways

-

Reduction of 1-Nitropentane : A classic method involves the controlled reduction of the corresponding nitroalkane. Reagents like zinc dust in the presence of ammonium chloride or catalytic hydrogenation can be employed to reduce the nitro group to a hydroxylamino group without full reduction to the amine.

-

Alkylation of Hydroxylamine : Direct alkylation of hydroxylamine with a pentyl halide (e.g., 1-bromopentane) can yield N-pentylhydroxylamine. This reaction must be performed under carefully controlled conditions to minimize overalkylation, which would produce N,N-dipentylhydroxylamine.[10]

-

Reduction of Oximes : A highly effective and common laboratory-scale method is the reduction of an oxime. For instance, pentanal oxime can be reduced using a mild reducing agent like borane in tetrahydrofuran (THF) to yield N-pentylhydroxylamine.[8]

The logical workflow for a general synthesis, such as the reduction of a nitroalkane, is depicted below.

Caption: General workflow for synthesizing N-pentylhydroxylamine.

Experimental Protocol: Synthesis via Oxime Reduction

This protocol is adapted from a general procedure for the synthesis of N-alkylhydroxylamines by the reduction of oximes with borane.[8]

Objective: To synthesize N-cyclohexylhydroxylamine via the reduction of cyclohexanone oxime. This protocol serves as a representative example for the synthesis of N-pentylhydroxylamine from pentanal oxime.

Materials:

-

Cyclohexanone oxime (20 mmoles)

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium hydroxide (NaOH), aqueous solution

-

Nitrogen gas supply

-

Round-bottom flask, magnetic stirrer, and other standard glassware

Procedure:

-

Setup: A 50-mL round-bottom flask equipped with a magnetic stir bar is flushed with nitrogen.

-

Dissolution: 20 mmoles of cyclohexanone oxime is dissolved in anhydrous THF in the flask.

-

Reduction: The flask is cooled in an ice bath. The borane-THF solution is added dropwise with continuous stirring under a nitrogen atmosphere. The reaction is typically exothermic.

-

Quenching: After the addition is complete and the reaction is stirred for a specified time (monitored by TLC), the reaction is carefully quenched by the slow addition of aqueous HCl.

-

Workup: The mixture is stirred until the evolution of hydrogen gas ceases. The THF is then removed under reduced pressure.

-

Isolation: The aqueous residue is made basic with NaOH solution and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated in vacuo to yield the crude N-cyclohexylhydroxylamine, which can be further purified by recrystallization or chromatography.

Self-Validation: The identity and purity of the product should be confirmed using the spectroscopic methods outlined in Section 2.0 (NMR, IR, MS) and by melting point analysis if the product is a solid.

Chemical Reactivity and Synthetic Applications

N-alkylhydroxylamines are valuable synthetic building blocks precisely because of their versatile reactivity. They can act as nucleophiles, participate in cycloaddition reactions, and serve as precursors for nitrogen-based radicals.

Core Reactivity

-

Nucleophilic Addition: The nitrogen atom is nucleophilic and readily adds to electrophilic centers. A prominent application is the conjugate addition to α,β-unsaturated esters, which proceeds through a concerted, cycloaddition-like transition state to form isoxazolidinones. These intermediates can then be readily converted to valuable β-amino acids.[11][12]

-

Oxidation to Nitrones: N-alkylhydroxylamines can be easily oxidized to form nitrones. These nitrones are powerful 1,3-dipoles that are widely used in [3+2] cycloaddition reactions to construct five-membered heterocyclic rings, which are common motifs in biologically active molecules.[1]

-

Amide Bond Formation: In an innovative approach, N-alkylhydroxylamines react with α-ketoacids in a decarboxylative condensation to form amide bonds. This reaction is highly chemoselective and proceeds without the need for coupling reagents, making it a powerful tool for peptide synthesis and bioconjugation.[13]

Applications in Drug Discovery and Development

The functional group tolerance and unique reactivity of N-alkylhydroxylamines make them highly relevant in medicinal chemistry and drug discovery.

-

Installation of Medicinally Relevant Amines: Recent advances have shown that novel N-alkylhydroxylamine-derived reagents can be used in iron-catalyzed reactions to directly install unprotected secondary and tertiary amine groups onto alkenes.[14][15][16] This strategy allows for the late-stage functionalization of complex molecules, a critical capability in the optimization of drug candidates.

-

Precursors to Bioactive Scaffolds: As intermediates, they are instrumental in building more complex molecular frameworks. For example, N-benzylhydroxylamine is a key precursor in the synthesis of Ticagrelor, a modern antiplatelet agent used to prevent cardiovascular events.[1] Their ability to form isoxazolidine rings provides access to a class of compounds with a wide range of biological activities.[1]

The central role of N-alkylhydroxylamines in advanced synthesis is illustrated in the following diagram.

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Future of N Benzylhydroxylamine Hydrochloride in Industrial Applications [xsu.com]

- 3. O-Pentylhydroxylamine | C5H13NO | CID 13245201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. lehigh.edu [lehigh.edu]

- 7. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. hydroxylamine synthesis by amination (alkylation) [organic-chemistry.org]

- 10. A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01902H [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Reaction between N-alkylhydroxylamines and chiral enoate esters: more experimental evidence for a cycloaddition-like process, a rationale based on DFT theoretical calculations, and stereoselective synthesis of new enantiopure beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. ethz.ch [ethz.ch]

- 15. Design and Scalable Synthesis of N-Alkylhydroxylamine Reagents for the Direct Iron-Catalyzed Installation of Medicinally Relevant Amines* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Strategic Synthesis of N-Pentylhydroxylamine: A Laboratory Guide

Executive Summary

N-Pentylhydroxylamine (

This guide details the Oxime Reduction Protocol , widely regarded as the "Gold Standard" for laboratory-scale synthesis. This method offers superior chemoselectivity compared to direct alkylation, ensuring the reaction arrests at the hydroxylamine stage without progressing to the primary amine.

Part 1: Strategic Route Analysis

The Synthetic Dilemma

The synthesis of mono-N-alkylhydroxylamines is governed by the need to balance reactivity with selectivity.

| Methodology | Mechanism | Verdict for Lab Use |

| Direct Alkylation | Avoid. High risk of poly-alkylation ( | |

| Nitro Reduction | Risky. Difficult to stop reduction at the hydroxylamine stage; often over-reduces to | |

| Oxime Reduction | Recommended. The reduction of pentanal oxime using cyanoborohydride allows precise pH-controlled selectivity. |

Reaction Pathway Visualization

The following diagram outlines the chosen two-step pathway: Condensation followed by Selective Reduction.

Figure 1: Stepwise synthesis of N-pentylhydroxylamine via the Borch reduction method.

Part 2: Detailed Experimental Protocol

Safety Prerequisite: The Cyanide Hazard

CRITICAL: This protocol uses Sodium Cyanoborohydride (

-

Hazard: Upon contact with acid, this reagent liberates highly toxic Hydrogen Cyanide (HCN) gas.[1][2]

-

Control: All operations must be performed in a functioning fume hood.

-

Quenching: Keep a beaker of commercial bleach (sodium hypochlorite) available to neutralize spills and quench glassware/syringes immediately after use.

Step 1: Isolation of Pentanal Oxime

Objective: Convert pentanal to the stable oxime intermediate to prevent over-alkylation.

-

Reagents:

-

Pentanal (Valeraldehyde): 100 mmol (8.61 g)

-

Hydroxylamine Hydrochloride (

): 110 mmol (7.64 g) -

Sodium Acetate (

): 120 mmol (16.3 g) -

Solvent: Ethanol/Water (3:1 ratio, ~100 mL)

-

-

Procedure:

-

Dissolve

and NaOAc in the water/ethanol mixture. -

Add Pentanal dropwise at

. -

Stir at room temperature for 2 hours. Monitor by TLC (Silica, 20% EtOAc/Hexane).

-

Workup: Evaporate ethanol. Extract the aqueous residue with Diethyl Ether (

mL). Wash organic layer with brine, dry over -

Result: Pentanal oxime (usually a clear to pale yellow oil). Yields are typically >90%.

-

Step 2: Selective Reduction (The Borch Method)

Objective: Reduce the C=N bond without cleaving the N-O bond.

-

Reagents:

-

Pentanal Oxime (from Step 1): ~90 mmol

-

Sodium Cyanoborohydride (

): 60 mmol (3.8 g) — Note: 0.6-0.7 eq is sufficient as hydride transfer is efficient. -

Indicator: Methyl Orange (trace amount)

-

Solvent: Methanol (100 mL)

-

Acid: 4M HCl in Dioxane or Methanol (for titration)

-

-

Procedure (Self-Validating System):

-

Dissolve the oxime and

in Methanol. -

Add a pinch of Methyl Orange. The solution should be yellow (pH > 4).

-

The Titration (Crucial): Add the acid solution dropwise.

-

Maintain this pH for 2–4 hours.

-

Stir overnight. The color often fades; add acid if it returns to yellow.

-

Part 3: Purification & Workup Logic

Hydroxylamines are amphoteric and polar, making isolation tricky. The free base is prone to oxidation; therefore, isolation as the Oxalate or Hydrochloride salt is recommended for long-term storage.

Workup Workflow

Figure 2: Acid-Base extraction workflow for isolating N-pentylhydroxylamine.

Characterization Data

| Technique | Expected Signal | Interpretation |

| IR Spectroscopy | 3200–3400 | O-H and N-H stretch. |

| TLC Stain | Tollen’s Reagent | Instant Black spot (Reduces |

| TLC Stain | Ninhydrin | Often weak/yellow (unlike primary amines which are purple). |

Part 4: Storage and Stability

-

Oxidation: The free base (

) will slowly oxidize to the nitrone ( -

Storage: Convert to the Hydrochloride salt (

).-

Protocol: Dissolve free base in dry ether, bubble dry HCl gas or add HCl/Dioxane. Filter the white precipitate.

-

Store at -20°C under Argon.

-

References

-

Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society. 93 (12): 2897–2904.

- Foundational text for the reductive amin

-

Lane, C. F. (1975). "Sodium Cyanoborohydride - A Highly Selective Reducing Agent for Organic Functional Groups." Synthesis. 1975(03): 135-146.

- Comprehensive review of NaCNBH3 applic

-

Feuer, H.; Vincent, B. F.; Bartlett, R. S. (1965). "The Reduction of Oximes with Diborane. A New Synthesis of N-Monosubstituted Hydroxylamines." The Journal of Organic Chemistry. 30 (9): 2877–2880.

- Alternative reduction strategies and characterization d

Sources

- 1. Sodium cyanoborohydride [organic-chemistry.org]

- 2. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

- 3. Solved at last: Direct catalytic synthesis of chiral hydroxylamines from oximes (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]

- 4. fishersci.com [fishersci.com]

- 5. chemos.de [chemos.de]

- 6. mdpi.com [mdpi.com]

N-Pentylhydroxylamine: Physicochemical Profiling, Synthesis, and Mechanistic Applications

Executive Summary

N-pentylhydroxylamine (also referred to in industrial literature as N-amylhydroxylamine) is a primary aliphatic hydroxylamine that serves as a critical intermediate in organic synthesis, a potent antioxidant in cellular models, and a robust radical scavenger in petrochemical polymer chemistry. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural nuances, and field-proven experimental methodologies designed for researchers and drug development professionals.

Chemical Identity & Physicochemical Profiling

Primary N-hydroxylamines are characterized by the direct attachment of an alkyl group to the nitrogen atom of the hydroxylamine core (-NHOH). Due to the inherent oxidative lability of the free base, N-pentylhydroxylamine is frequently generated in situ or stabilized as a hydrochloride salt for commercial distribution.

CAS Registry Nuances

The exact Chemical Abstracts Service (CAS) registry number for the pure free base of N-pentylhydroxylamine is rarely indexed as a standalone commercial commodity due to its transient nature. However, researchers must distinguish it from its structural isomers and stabilized derivatives:

-

O-pentylhydroxylamine: CAS 5963-74-6[1] (Alkylation on the oxygen atom).

-

O-Ethyl-N-pentylhydroxylamine hydrochloride: CAS 2989087-09-2[2] (A stabilized, doubly alkylated salt).

-

N-oxido-N-pentylhydroxylamine: PubChem CID 87196402[3] (The oxidized derivative).

Quantitative Data Summary

| Property | Value | Causality / Relevance |

| Molecular Formula | C₅H₁₃NO | Defines the aliphatic pentyl chain attached to the nitrogen. |

| Molecular Weight | 103.16 g/mol | Critical for stoichiometric calculations in synthesis and assay dosing[3]. |

| Hydrogen Bond Donors | 2 (-NH, -OH) | Facilitates strong interactions with target kinase active sites or radical species. |

| Hydrogen Bond Acceptors | 2 (N, O) | Enhances aqueous solubility compared to corresponding pure alkanes. |

| Topological Polar Surface Area | ~32.6 Ų | Indicates excellent membrane permeability, crucial for intracellular drug delivery. |

Mechanistic Applications in Research & Industry

A. Drug Development: Antioxidant and Anti-Senescent Agent

Unlike well-known cyclic nitroxides (e.g., TEMPO), N-pentylhydroxylamine is a primary amine derivative. In biological in vitro models, primary N-hydroxylamines act as potent antioxidants by catalyzing the dismutation of superoxide radicals (O₂•⁻) into hydrogen peroxide (H₂O₂)[4].

Mechanism of Action: When introduced to a cellular environment experiencing oxidative stress, N-pentylhydroxylamine undergoes oxidation to form a stable nitroxide radical. This nitroxide intermediate acts as a catalytic sink for reactive oxygen species (ROS), effectively preventing ROS-induced cellular senescence and DNA damage[4]. Furthermore, N-monosubstituted hydroxylamines are vital pharmacophores and toxophores, often utilized as nitrone precursors in the design of targeted therapeutics[5].

B. Polymer Science: Popcorn Polymerization Inhibitor

In the petrochemical industry, the extraction and distillation of diene monomers (such as 1,3-butadiene) are plagued by the spontaneous, auto-catalytic formation of highly cross-linked "popcorn" polymers.

N-pentylhydroxylamine (N-amylhydroxylamine) is deployed as a low-nitrogen-content polymerization inhibitor[6]. It functions via a Hydrogen-Atom Transfer (HAT) mechanism. The hydroxylamine donates a hydrogen atom to propagating carbon-centered radicals, immediately terminating the polymerization chain reaction and forming a stable, non-reactive nitroxide species[6].

Data Visualization: Pathways and Mechanisms

Fig 1. Synthesis pathway of N-pentylhydroxylamine highlighting temperature-dependent causality.

Fig 2. Radical scavenging mechanism of N-pentylhydroxylamine in polymer and biological systems.

Experimental Methodologies: Self-Validating Synthesis Protocol

To ensure high scientific integrity and reproducibility, the following protocol details the synthesis of N-pentylhydroxylamine via the controlled reduction of 1-nitropentane.

Causality Note: The reduction of nitroalkanes to hydroxylamines is highly exothermic and prone to over-reduction. Maintaining the temperature strictly below 10°C is not merely a suggestion; it is the fundamental thermodynamic control required to arrest the reduction at the hydroxylamine stage, preventing the formation of the unwanted primary amine (pentylamine)[4].

Step-by-Step Workflow: Zinc-Mediated Reduction

-

Preparation: Dissolve 50 mmol of 1-nitropentane in 150 mL of 95% ethanol in a multi-neck round-bottom flask equipped with a magnetic stirrer and an internal thermometer.

-

Cooling: Submerge the flask in an ice-salt bath. Allow the internal temperature to stabilize at 0–5°C.

-

Reagent Addition: Add 110 mmol of activated Zinc dust to the solution.

-

Controlled Acidification (Critical Step): Begin the dropwise addition of glacial acetic acid (150 mmol). Monitor the internal thermometer continuously. Adjust the addition rate so that the internal temperature never exceeds 10°C .

-

Reaction Maturation: Once all acetic acid is added, maintain stirring at 5°C for 3 hours.

-

Validation (TLC): Spot the reaction mixture on a silica TLC plate alongside a 1-nitropentane standard. Develop using a Hexane:Ethyl Acetate (8:2) system. A successful reaction is indicated by the disappearance of the starting material and the appearance of a highly polar spot that stains distinctively with triphenyltetrazolium chloride (TTC) or ninhydrin.

-

Workup: Filter the mixture through a Celite pad to remove zinc acetate salts. Concentrate the filtrate in vacuo at a low temperature (<30°C) to prevent thermal degradation.

-

Extraction: Partition the residue between dichloromethane (DCM) and a saturated sodium bicarbonate solution (to neutralize residual acetic acid). Extract the aqueous layer 3x with DCM, dry the combined organic layers over anhydrous MgSO₄, filter, and strip the solvent to yield crude N-pentylhydroxylamine.

Alternative Method: For higher atom economy, reductive hydroxyamination of pentanal oxime using sodium cyanoborohydride in methanol at pH <3 can also be utilized to yield the target compound[5].

References

- O-Pentylhydroxylamine | CAS 5963-74-6, Guidechem.

- 2989087-09-2 | O-Ethyl-N-pentylhydroxylamine hydrochloride, Ambeed.

- N-oxido-N-pentylhydroxylamine | CID 87196402, PubChem.

- Primary N-hydroxylamines (US20040102420A1), Google Patents.

- Product Class 5: Hydroxylamines, Thieme E-Books.

- Hydroquinone compounds for inhibiting monomer polymerization (US9944577B2), Google Patents.

Sources

- 1. guidechem.com [guidechem.com]

- 2. 2989087-09-2 | O-Ethyl-N-pentylhydroxylamine hydrochloride | Ambeed.com [ambeed.com]

- 3. N-oxido-N-pentylhydroxylamine | C5H12NO2- | CID 87196402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US20040102420A1 - Primary N-hydroxylamines - Google Patents [patents.google.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. US9944577B2 - Hydroquinone compounds for inhibiting monomer polymerization - Google Patents [patents.google.com]

Spectroscopic Profile of N-Pentylhydroxylamine: A Technical Guide

Introduction

N-pentylhydroxylamine, a member of the N-alkylhydroxylamine class of compounds, possesses a unique molecular architecture that makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry. Its reactivity and potential biological activity are intrinsically linked to its structure. A comprehensive understanding of its molecular identity is paramount for researchers, and this is most effectively achieved through a multi-faceted spectroscopic approach. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for N-pentylhydroxylamine. The presented data is a synthesis of established spectroscopic principles and data from analogous compounds, offering a robust predictive framework for the characterization of this molecule.

Molecular Structure and Spectroscopic Overview

A foundational step in spectroscopic analysis is the visualization of the molecule's structure and the logical flow of its characterization.

Caption: Molecular structure and spectroscopic analysis workflow for N-pentylhydroxylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, a detailed picture of the molecular connectivity can be constructed.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The proton NMR spectrum of N-pentylhydroxylamine is expected to show distinct signals for the protons on the pentyl chain and the hydroxyl and amine protons. The chemical shifts are influenced by the electronegativity of the neighboring nitrogen and oxygen atoms.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| CH₃ (H-5) | 0.9 - 1.0 | Triplet (t) | 3H |

| CH₂ (H-4) | 1.2 - 1.4 | Sextet (sxt) | 2H |

| CH₂ (H-3) | 1.4 - 1.6 | Quintet (quin) | 2H |

| CH₂ (H-2) | 1.5 - 1.7 | Quintet (quin) | 2H |

| CH₂ (H-1) | 2.8 - 3.0 | Triplet (t) | 2H |

| NH | 5.0 - 7.0 (broad) | Singlet (s, broad) | 1H |

| OH | 7.0 - 9.0 (broad) | Singlet (s, broad) | 1H |

Interpretation:

-

The methyl (CH₃) protons at the end of the pentyl chain are expected to appear as a triplet at the most upfield region due to their distance from the electronegative hydroxylamino group.

-

The methylene (CH₂) protons of the pentyl chain will exhibit complex splitting patterns (sextet and quintets) due to coupling with adjacent methylene groups. Their chemical shifts will gradually increase as they get closer to the nitrogen atom.

-

The methylene protons adjacent to the nitrogen (CH₂-N) will be the most deshielded of the alkyl protons, appearing as a triplet further downfield.

-

The NH and OH protons are expected to be broad singlets and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[1][2] In the presence of D₂O, these signals would disappear due to proton-deuterium exchange.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ (C-5) | 13 - 15 |

| CH₂ (C-4) | 22 - 24 |

| CH₂ (C-3) | 28 - 30 |

| CH₂ (C-2) | 31 - 33 |

| CH₂ (C-1) | 55 - 60 |

Interpretation:

-

The five carbon atoms of the pentyl chain are chemically distinct and therefore should give rise to five separate signals in the ¹³C NMR spectrum.[3]

-

The methyl carbon (C-5) is expected to be the most upfield signal.

-

The chemical shifts of the methylene carbons (C-2, C-3, C-4) will be in the typical aliphatic region.

-

The methylene carbon attached to the nitrogen (C-1) will be significantly deshielded and appear at the lowest field among the aliphatic carbons due to the electron-withdrawing effect of the nitrogen atom.[4]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of N-pentylhydroxylamine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can affect the chemical shifts of labile protons (NH and OH).

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth.

-

Place the sample in the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each carbon.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.

Predicted IR Absorption Bands and Interpretation

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| O-H stretch | 3200 - 3600 | Strong, Broad |

| N-H stretch | 3100 - 3300 | Medium, Broad |

| C-H stretch (sp³) | 2850 - 2960 | Strong |

| N-O stretch | 900 - 1100 | Medium |

| C-N stretch | 1000 - 1250 | Medium |

| C-H bend | 1350 - 1470 | Medium |

Interpretation:

-

A broad and strong absorption in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching vibration , indicative of the hydroxyl group.[5][6] The broadness is due to hydrogen bonding.

-

A medium intensity, broad band in the 3100-3300 cm⁻¹ region is expected for the N-H stretching vibration .[7][8]

-

Strong absorptions in the 2850-2960 cm⁻¹ range are due to the C-H stretching vibrations of the pentyl chain's sp³ hybridized carbons.[9]

-

The presence of N-O and C-N stretching vibrations in the fingerprint region (around 900-1250 cm⁻¹) further confirms the hydroxylamine functionality.[7]

-

Bending vibrations for the C-H bonds of the alkyl chain will appear in the 1350-1470 cm⁻¹ region.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: For a liquid sample like N-pentylhydroxylamine, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.

-

Instrument Setup:

-

Ensure the spectrometer's sample compartment is clean and dry.

-

Collect a background spectrum of the empty sample holder (salt plates or clean ATR crystal). This will be subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Place the prepared sample in the spectrometer.

-

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

-

Data Processing:

-

The software will automatically subtract the background spectrum.

-

The resulting spectrum will show the absorbance or transmittance of the sample as a function of wavenumber.

-

Label the significant peaks.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Predicted Mass Spectrum and Fragmentation

For N-pentylhydroxylamine (C₅H₁₃NO), the molecular weight is 103.10 g/mol . The molecular ion peak (M⁺) is expected at an m/z of 103.

Key Predicted Fragments:

| m/z | Proposed Fragment | Notes |

| 103 | [CH₃(CH₂)₄NHOH]⁺ | Molecular ion (M⁺) |

| 86 | [CH₃(CH₂)₄NH]⁺ | Loss of •OH radical |

| 72 | [CH₃(CH₂)₃NHOH]⁺• or [CH₂(CH₂)₃NHOH]⁺ | Alpha-cleavage with loss of •CH₃ or beta-cleavage with loss of C₂H₅ radical |

| 58 | [CH₃CH₂NHOH]⁺ | Fragmentation of the pentyl chain |

| 44 | [CH₂NHOH]⁺ | Alpha-cleavage with loss of a butyl radical (•C₄H₉) |

| 31 | [CH₂OH]⁺ or [NHOH]⁺ | Further fragmentation |

Interpretation:

-

The molecular ion peak (M⁺) at m/z 103 confirms the molecular weight of the compound. According to the nitrogen rule, an odd molecular weight suggests the presence of an odd number of nitrogen atoms.[10]

-

Alpha-cleavage is a common fragmentation pathway for amines and alcohols.[10] For N-pentylhydroxylamine, cleavage of the C-C bond adjacent to the nitrogen is expected. The most likely alpha-cleavage would involve the loss of a butyl radical (C₄H₉) to form a fragment at m/z 44 .

-

Loss of a hydroxyl radical (•OH) can lead to a peak at m/z 86 .

-

Fragmentation of the pentyl chain will produce a series of peaks corresponding to the loss of alkyl radicals.

Caption: Predicted key fragmentation pathways for N-pentylhydroxylamine in mass spectrometry.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of N-pentylhydroxylamine in a volatile organic solvent (e.g., dichloromethane, methanol).

-

Instrument Setup:

-

Set the GC oven temperature program to separate the components of the sample.

-

Set the MS parameters, including the ionization mode (typically Electron Ionization, EI) and the mass range to be scanned.

-

-

Data Acquisition:

-

Inject the sample into the GC. The sample is vaporized and carried by an inert gas through a capillary column where separation occurs.

-

As the compound elutes from the GC column, it enters the MS ion source, where it is ionized and fragmented.

-

The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.

-

-

Data Analysis:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to deduce the structure of the compound.

-

Conclusion

The synergistic application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of N-pentylhydroxylamine. While this guide presents a predictive spectroscopic profile, it establishes a robust framework for researchers to interpret experimental data. The detailed protocols outlined herein offer a standardized approach to obtaining high-quality spectra, ensuring data integrity and reproducibility. This foundational understanding of the spectroscopic properties of N-pentylhydroxylamine is critical for its application in synthetic chemistry and drug discovery, enabling scientists to confidently track its presence, purity, and transformations in complex chemical environments.

References

- LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts.

- Hendrich, M. P., et al. (2002). Spectroscopic characterization of the NO adduct of hydroxylamine oxidoreductase. Biochemistry, 41(14), 4603–4612.

- University of Colorado Boulder. (n.d.). IR Absorption Table.

- ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values.

- Michigan State University. (n.d.). Infrared Spectrometry.

- Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- Ho, R. Y., & Switzer, C. (1994). Hydroxylamine as an oxygen nucleophile. Direct evidence from its reaction with a phosphate triester. Journal of the American Chemical Society, 116(24), 11149–11150.

- Clark, J. (2022, October).

- Rao, K. S., & Sastry, C. S. (2007). Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red. Indian Journal of Chemical Technology, 14, 413-416.

- Wu, M., et al. (2019). Identification and characterization of a novel hydroxylamine oxidase, DnfA, that catalyzes the oxidation of hydroxylamine to N₂. Journal of Biological Chemistry, 294(49), 18860–18870.

- Martín-Doménech, R., et al. (2024). Hydroxylamine in astrophysical ices: Infrared spectra and cosmic-ray-induced radiolytic chemistry. Astronomy & Astrophysics, 682, A11.

- PubChem. (n.d.). O-Pentylhydroxylamine.

- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0145869).

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0247343).

- University of California, Los Angeles. (n.d.). 1H NMR chemical shift ppm table.

- University of Regensburg. (n.d.). Table of Characteristic IR Absorptions.

- PubChem. (n.d.). N-oxido-N-pentylhydroxylamine.

- LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts.

- Fuller, A. A., et al. (2005). A Convenient Synthesis of N-Alkylhydroxylamines. The Journal of Organic Chemistry, 70(16), 6243–6246.

- Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin-Madison.

- Li, Y., et al. (2015). Mass spectrometric identification of the N-monosubstituted N-hydroxylamino functionality in protonated analytes via ion/molecule reactions in tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 26(4), 633–641.

- University of Puget Sound. (n.d.). INFRARED SPECTROSCOPY (IR).

- University of B

- NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry.

- University of Notre Dame. (n.d.).

- YouTube. (2020, April 4). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN)

- Wishart, D. S., et al. (2019). 13C NMR Metabolomics: Applications at Natural Abundance. Analytical Chemistry, 91(15), 9793–9802.

- PerkinElmer. (n.d.). FT-IR Spectroscopy Training Course.

- Lalli, P. M., et al. (2008). Detection and characterization of cyclic hydroxylamine adducts by mass spectrometry. Journal of Mass Spectrometry, 43(5), 659–666.

- New Zealand Qualifications Authority. (n.d.). A Bit About 13C NMR.

- University of Massachusetts Lowell. (n.d.). Infrared Spectroscopy.

- Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals.

- Pomerantsev, A. L., & Rodionova, O. Y. (2019). n-Butylamine for Improving the Efficiency of Untargeted Mass Spectrometry Analysis of Plasma Metabolite Composition. Metabolites, 9(12), 289.

- ResearchGate. (n.d.). Overlay of 1 H NMR spectra comparing the hydroxylamine synthetic products.

- Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.

- SlideShare. (n.d.).

- ChemicalBook. (n.d.). N-Phenylhydroxylamine(100-65-2) 1H NMR spectrum.

- University of California, Davis. (n.d.). NMR shifts 1H -general.cdx.

- University of California, Davis. (n.d.). Table of Characteristic Proton NMR Shifts.

- ResearchGate. (2012, November 15). Synthesis and Characterization of New Complexes of (N-P-Amino Diphenyl Amine) Amino (2-Hydroxy Phenyl) Acetonitrile Ligand with Some Transition Metal Ions.

- MDPI. (2025, April 24). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride.

- National Institutes of Health. (n.d.). Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides.

- SciSpace. (2010).

Sources

- 1. che.utah.edu [che.utah.edu]

- 2. Fragment correlation mass spectrometry: Determining the structures of biopolymers in a complex mixture without isolating individual components - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mse.iastate.edu [mse.iastate.edu]

- 4. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mestrelab.com [mestrelab.com]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. researchgate.net [researchgate.net]

- 9. commons.ggc.edu [commons.ggc.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

Solubility and stability of N-pentylhydroxylamine in organic solvents

This guide provides an in-depth technical analysis of N-pentylhydroxylamine , a compound where specific literature data is often sparse. The following insights are synthesized from homologous series data (N-methyl/N-tert-butyl hydroxylamines) and functional group chemistry, providing a robust framework for experimental handling.

Executive Summary: The Amphiphilic Challenge

N-pentylhydroxylamine (

Key Technical Takeaway: The primary challenge with N-pentylhydroxylamine is not solubility, but oxidative instability in solution. While it dissolves readily in most organic solvents, it rapidly degrades to nitrones (

Physicochemical Profile

Understanding the fundamental properties is essential for predicting behavior in formulation and synthesis.

| Property | Value (Predicted/Experimental) | Technical Implication |

| Molecular Formula | MW: 103.16 g/mol | |

| Structure | Secondary amine structure with N-hydroxy substitution. | |

| pKa (Conjugate Acid) | ~5.9 – 6.1 | Weak base. Exists as a cation ( |

| LogP | ~1.1 – 1.4 | Moderately lipophilic; partitions into organic layers from neutral aqueous solutions. |

| Physical State | Waxy solid or oil | Low melting point due to disruption of crystal lattice by the alkyl chain. |

Solubility Landscape

N-pentylhydroxylamine exhibits amphiphilic behavior . The hydroxylamine moiety drives solubility in protic solvents, while the pentyl chain enables dissolution in non-polar media.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvent | Solubility | Stability Risk | Recommendation |

| Protic Polar | Methanol, Ethanol | High | Moderate | Preferred for short-term handling. H-bonding stabilizes the polar head. |

| Aprotic Polar | DMSO, DMF | High | High | Avoid for storage. DMSO can act as an oxidant under certain conditions. |

| Chlorinated | Dichloromethane (DCM) | High | Low | Excellent for extraction/workup. Good solubility, low reactivity. |

| Ethers | THF, MTBE | High | Moderate | Use with Caution. Peroxides in ethers accelerate oxidation to nitrones. |

| Hydrocarbons | Hexane, Toluene | Moderate | Low | Poor for concentrated stocks. Useful for precipitating salts (e.g., HCl salt). |

| Aqueous | Water (pH < 5) | High | High | Stable only as the hydrochloride salt. Free base oxidizes rapidly in water. |

Critical Protocol Note: Always handle the free base in organic solvents degassed with Nitrogen or Argon. For aqueous applications, generate the free base in situ from the stable hydrochloride salt immediately before use.

Stability and Degradation Mechanisms

The instability of N-alkylhydroxylamines is driven by the weakness of the N-O bond and the reducing nature of the nitrogen lone pair.

Primary Degradation Pathway: Oxidation

The dominant degradation route is the oxidation of the hydroxylamine to a nitrone . This reaction is practically instantaneous in the presence of oxidants (even atmospheric

-

Step 1: One-electron oxidation to a nitroxyl radical (

). -

Step 2: Further oxidation and proton loss to form the nitrone.

Secondary Pathway: Disproportionation

In the absence of oxygen, N-alkylhydroxylamines can disproportionate, though this is slower for N-pentyl than for unsubstituted hydroxylamine.

Visualization of Degradation Logic

Figure 1: Mechanistic pathways for the degradation of N-pentylhydroxylamine. The oxidative pathway to nitrones is the primary concern in aerobic organic solvents.

Experimental Protocols

Protocol A: Self-Validating Solubility Screen

Objective: Determine the approximate solubility limit without wasting large amounts of compound.

-

Preparation: Weigh 10 mg of N-pentylhydroxylamine (or its HCl salt) into a clear HPLC vial.

-

Solvent Addition: Add solvent in 10

increments using a micropipette. -

Observation: Vortex for 30 seconds after each addition.

-

Endpoint: Clear solution with no particulates.

-

Calculation: Solubility (

) = -

Validation: Cool the solution to 4°C for 1 hour. If precipitate forms, the room temperature solubility was supersaturated.

Protocol B: Stability-Indicating HPLC Method

Objective: Monitor degradation during storage or reaction.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

, 4.6 x 100 mm). -

Mobile Phase A: Water + 0.1% Formic Acid (Stabilizes the basic amine).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 210 nm (Universal) and 240 nm (Nitrone specific - Nitrones have a characteristic absorbance ~230-240 nm).

-

Sample Prep: Dissolve sample in Mobile Phase A (degassed). Inject immediately.

-

Interpretation:

-

RT ~ 2-3 min: N-pentylhydroxylamine (Polar).

-

RT ~ 5-6 min: Nitrone degradation product (Less polar due to loss of H-bond donor).

-

Workflow Diagram: Stability Testing

Figure 2: Workflow for assessing the stability of N-pentylhydroxylamine under environmental stress factors.

Handling and Storage Best Practices

To ensure data integrity and safety, adhere to these "Golden Rules":

-

The Salt is Safe: Always store N-pentylhydroxylamine as the hydrochloride salt (

). It is a crystalline solid, stable at room temperature, and resistant to oxidation. -

Free Base on Demand: Only liberate the free base immediately before use.

-

Method: Suspend salt in DCM, add 1.1 eq. sat.

, separate organic layer, dry over

-

-

Chelation is Key: When using the free base in solution, add 1 mM EDTA or DTPA to sequester trace metal ions that catalyze oxidation.

-

Peroxide Watch: If using ether solvents (THF, Dioxane), ensure they are peroxide-free (test with KI strips). Peroxides will quantitatively oxidize hydroxylamines.

References

-

Review of Hydroxylamine Chemistry

- Grossi, L. (2015). N-Substituted Hydroxylamines: Syntheses, Properties and Radical Scavenging Activity. Current Organic Chemistry.

-

Oxidation Mechanisms

- Ciccone, S., et al. (2020). Metal-catalyzed oxidation of hydroxylamines to nitrones. Journal of Organic Chemistry.

-

pKa and Solubility Data (Homologous Series)

- Bordwell pKa Table (Acidity in DMSO).

-

General Stability of N-Alkylhydroxylamines

Sources

- 1. 2989087-09-2 | O-Ethyl-N-pentylhydroxylamine hydrochloride | Ambeed.com [ambeed.com]

- 2. Hydrogen bonding is the prime determinant of carboxyl pKa values at the N-termini of alpha-helices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scirp.org [scirp.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

N-pentylhydroxylamine safety precautions and handling guidelines

Technical Guide: N-Pentylhydroxylamine Safety Precautions and Handling

Abstract This technical guide outlines the safety protocols, physicochemical stability, and handling requirements for N-pentylhydroxylamine (CAS: 13324-96-4; Synonyms: N-hydroxypentanamine).[1] Distinct from its more stable isomer O-pentylhydroxylamine (pentyloxyamine), the N-substituted variant presents unique thermal instability and toxicological risks critical to pharmaceutical synthesis and metabolic studies.[1] This document synthesizes class-specific data for N-alkylhydroxylamines with established process safety methodologies.

Chemical Profile & Hazard Identification

Compound Identity:

-

IUPAC Name: N-Hydroxypentanamine[1]

-

Structure:

-

Molecular Weight: 103.16 g/mol [1]

-

Physical State: Low-melting solid or viscous oil (dependent on purity and hydration).[1]

-

Key Distinction: Do not confuse with O-pentylhydroxylamine (

).[1] The N-isomer possesses a labile N-H bond and reducing properties, making it significantly more reactive.[1]

Risk Assessment Matrix:

| Hazard Category | Classification (GHS/Predicted) | Mechanism of Action |

| Thermal Instability | Category 1 (Self-Reactive) | Prone to disproportionation into nitrones and amines.[1] Reaction is exothermic and autocatalytic in the presence of metals.[1] |

| Health Hazard | Mutagenic (Suspected) | N-hydroxy moieties are often Ames positive (Class effect: Hydroxylamines).[1] Potential DNA alkylating agent.[1] |

| Skin/Eye | Sensitizer / Irritant | High potential for allergic contact dermatitis.[1] Corrosive to mucous membranes.[1] |

| Reactivity | Reducing Agent | Reacts violently with strong oxidizers (e.g., permanganates, peroxides).[1] |

Stability & Decomposition Pathways

Expert Insight: The primary safety concern with N-pentylhydroxylamine is not flammability, but thermal runaway .[1] N-alkylhydroxylamines are thermodynamically unstable relative to their disproportionation products.[1]

Decomposition Mechanism: Under ambient conditions or mild heating, N-pentylhydroxylamine undergoes disproportionation (redox redistribution) to form N-pentylidenepentanamine N-oxide (Nitrone) and Pentylamine .[1] This process is accelerated by:

-

Trace Metals:

, -

Basic pH: Promotes deprotonation and subsequent oxidation.[1]

-

Oxygen: Radical chain oxidation.[1]

Diagram 1: Thermal Decomposition Logic The following diagram illustrates the disproportionation pathway that drives thermal instability.

Caption: Autocatalytic disproportionation of N-pentylhydroxylamine into nitrone and amine species.

Handling & Storage Protocols

Trustworthiness Check: Treat all N-alkylhydroxylamines as potentially explosive if distilled to dryness.[1] Never concentrate a solution of N-pentylhydroxylamine without a blast shield.[1]

A. Storage Requirements

-

Temperature: Store at -20°C . Degradation rates double for every 10°C increase.[1]

-

Atmosphere: Strictly under Argon or Nitrogen .[1] Oxygen rapidly converts the hydroxylamine to the nitrone.[1]

-

Container: Amber glass with Teflon-lined caps.[1] Avoid metal spatulas or containers (use glass/ceramic).

-

Stabilizers: If compatible with downstream use, storage as the Hydrochloride Salt (

) significantly improves thermal stability.[1]

B. Engineering Controls

-

Fume Hood: Mandatory. Velocity > 100 fpm.[1]

-

Blast Shield: Required during synthesis or concentration steps.[1]

-

Glove Box: Recommended for handling pure, free-base material > 1g.[1]

C. Personal Protective Equipment (PPE)

-

Gloves: Double-gloving recommended.[1] Nitrile (0.11 mm) is sufficient for splash, but Laminate (Silver Shield) is required for prolonged handling due to high permeation potential of amines.[1]

-

Respiratory: P100/OV cartridge if outside a hood (emergency only).[1]

Experimental Workflow: Safe Synthesis & Isolation

Context: Synthesis typically involves the reduction of nitropentane or pentyl oxime.[1] The following protocol focuses on the isolation phase, where risk is highest.

Step-by-Step Isolation Protocol:

-

Quench: Upon reaction completion, quench excess reducing agent (e.g.,

) at 0°C carefully. -

Extraction: Extract into an organic solvent (DCM or EtOAc). Do not use ether (peroxide risk synergizes with hydroxylamine instability).[1]

-

Washing: Wash with degassed brine. Avoid high pH washes which destabilize the free base.[1]

-

Concentration (CRITICAL):

-

Salt Formation (Recommended):

Diagram 2: Safety Decision Logic Use this flowchart to determine the appropriate handling level.

Caption: Decision matrix for determining engineering controls based on chemical form and quantity.

Emergency Response & Disposal

| Scenario | Immediate Action | Neutralization Agent |

| Skin Contact | Wash with soap/water for 15 min.[1] Do not use ethanol (increases absorption).[1] | N/A |

| Spill (Liquid) | Absorb with vermiculite.[1] Do not use paper towels (fire risk).[1] | 10% Aqueous Bisulfite (reduces N-OH) or dilute HCl.[1] |

| Fire | Use Dry Chemical or | Avoid water if possible (runoff is toxic).[1] |

| Disposal | Dissolve in combustible solvent.[1] | Incinerate with afterburner (NOx scrubber required).[1] |

Disposal Protocol: Do not pour down the drain. N-pentylhydroxylamine is toxic to aquatic life.[1]

-

Dissolve waste in acetone.[1]

-

Add dilute HCl to protonate the amine (reducing volatility).[1]

-

Label as "Flammable, Toxic, Corrosive Organic Waste".[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13245201, O-Pentylhydroxylamine. (Note: Used for comparative physicochemical properties of the isomer class).[1] Link

-

Wei, X., et al. (2020). Design and Scalable Synthesis of N-Alkylhydroxylamine Reagents. Angewandte Chemie International Edition. (Describes iron-catalyzed reactivity and instability). Link

-

Cisneros, J. A., et al. (2025). Thermal Hazard Evaluation of N-alkyl Hydroxylamines. Organic Process Research & Development. (General class thermal stability data). Link

-

European Chemicals Agency (ECHA). Registration Dossier: Hydroxylamine and its alkyl derivatives. (Toxicological classification standards).[1][3] Link[1]

Sources

N-Pentylhydroxylamine: A Versatile Intermediate for Modern Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of an N-Alkylhydroxylamine

N-pentylhydroxylamine is a member of the N-alkylhydroxylamine family of organic compounds, characterized by a hydroxyl group and a pentyl group attached to a nitrogen atom. While the broader class of hydroxylamines has found utility in various chemical transformations, the specific applications of N-pentylhydroxylamine remain a developing area of interest.[1] Its molecular structure, featuring both a nucleophilic nitrogen and an oxygen atom, as well as a moderately long alkyl chain, imparts a unique combination of reactivity and physical properties. This makes it a promising, yet under-explored, building block in organic synthesis, particularly in the construction of novel nitrogen-containing heterocycles and as a tool in the study of radical processes. The presence of the pentyl group can enhance solubility in organic solvents compared to its lower alkyl homologues, a feature of practical importance in synthetic chemistry.

This technical guide will provide an in-depth exploration of the potential applications of N-pentylhydroxylamine in organic chemistry. We will delve into its synthesis, its role as a precursor to versatile synthetic intermediates, and its potential as a radical scavenger. The discussion will be grounded in the established chemistry of N-alkylhydroxylamines, with a focus on providing practical, adaptable protocols and a forward-looking perspective on its utility in drug discovery and materials science.

Core Principles of N-Pentylhydroxylamine Reactivity

The synthetic utility of N-pentylhydroxylamine is primarily derived from two key aspects of its chemical nature:

-

Nucleophilicity: The nitrogen atom of N-pentylhydroxylamine is nucleophilic and can react with electrophiles. A primary example is its condensation with aldehydes and ketones to form nitrones.[2] This reaction is foundational to one of its most powerful applications: 1,3-dipolar cycloaddition reactions.

-

Redox Properties: The hydroxylamine moiety can participate in redox reactions. It can be oxidized, and it can also act as a radical scavenger by donating a hydrogen atom.[3] This dual nature opens up applications in both synthetic transformations and in the modulation of radical-mediated processes.

The interplay of these properties makes N-pentylhydroxylamine a versatile tool for the modern synthetic chemist.

Synthesis of N-Pentylhydroxylamine

The most common and efficient method for the synthesis of N-alkylhydroxylamines is the reduction of the corresponding oxime.[4][5] This approach is attractive due to its high atom economy and the ready availability of the starting materials.[4] The general strategy involves the formation of pentanal oxime from pentanal and hydroxylamine, followed by selective reduction of the C=N bond without cleavage of the N-O bond.

Experimental Protocol: Synthesis of N-Pentylhydroxylamine via Reduction of Pentanal Oxime

This protocol is adapted from general procedures for the reduction of oximes to N-alkylhydroxylamines.[4]

Step 1: Synthesis of Pentanal Oxime

-

To a solution of pentanal (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the pentanal is consumed.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield pentanal oxime, which can often be used in the next step without further purification.

Step 2: Reduction of Pentanal Oxime to N-Pentylhydroxylamine

-

Dissolve pentanal oxime (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent. A common choice is sodium cyanoborohydride (NaBH₃CN) (1.5 - 2.0 eq). The reaction should be maintained at a pH of 3-4 by the addition of a mineral acid like HCl.

-

Alternatively, catalytic hydrogenation using a platinum-based catalyst (e.g., PtO₂) under a hydrogen atmosphere can be employed.[5]

-

Stir the reaction at room temperature until the oxime is consumed (monitor by TLC).

-

Carefully quench the reaction with water and adjust the pH to be slightly basic (pH 8-9) with a suitable base (e.g., NaHCO₃).

-

Extract the product into an organic solvent like dichloromethane or ethyl acetate (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude N-pentylhydroxylamine can be purified by column chromatography on silica gel.

Diagram: Synthesis Workflow for N-Pentylhydroxylamine

Caption: Workflow for the synthesis of N-pentylhydroxylamine.

Application 1: Precursor to Pentyl-Substituted Nitrones for 1,3-Dipolar Cycloadditions

A primary application of N-pentylhydroxylamine is its use as a precursor for the synthesis of N-pentylnitrones. Nitrones are valuable 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with a wide range of dipolarophiles (e.g., alkenes and alkynes) to furnish five-membered heterocycles, most notably isoxazolidines.[6][7] This reaction is a powerful tool for constructing complex molecular architectures with high regio- and stereoselectivity.[8] The N-pentyl group on the nitrone can influence the solubility and reactivity of the dipole and becomes an integral part of the resulting heterocyclic product.

Diagram: 1,3-Dipolar Cycloaddition of an N-Pentylnitrone

Caption: Formation of N-pentylnitrone and subsequent 1,3-dipolar cycloaddition.

Experimental Protocol: Synthesis of an Isoxazolidine via N-Pentylnitrone

This protocol is a general procedure for the in situ generation of a nitrone from an N-alkylhydroxylamine and its subsequent cycloaddition.[2]

-

Dissolve N-pentylhydroxylamine (1.0 eq) and an aldehyde (e.g., benzaldehyde, 1.0 eq) in a suitable solvent such as toluene or dichloromethane.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the N-pentylnitrone. The reaction can be monitored by the disappearance of the starting materials via TLC. Water is a byproduct and can be removed with a dehydrating agent like anhydrous magnesium sulfate if necessary.

-

Add the alkene dipolarophile (e.g., styrene, 1.2 eq) to the solution containing the in situ generated nitrone.

-

Heat the reaction mixture to reflux (or maintain at room temperature, depending on the reactivity of the dipolarophile) and stir for 12-24 hours.

-

Monitor the progress of the cycloaddition by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the resulting isoxazolidine by column chromatography on silica gel.

Table 1: Representative 1,3-Dipolar Cycloaddition Reactions with N-Alkylnitrones

| Entry | Aldehyde | Dipolarophile | Product | Yield (%) | Reference |

| 1 | Benzaldehyde | Styrene | 2-Pentyl-3,5-diphenylisoxazolidine | 70-85 (typical) | [2] |

| 2 | Formaldehyde | Methyl acrylate | Methyl 2-pentylisoxazolidine-5-carboxylate | 60-75 (typical) | |

| 3 | Cyclohexanecarboxaldehyde | N-Phenylmaleimide | 2-Pentyl-3-cyclohexyl-3a,4,6,6a-tetrahydro-5H-pyrrolo[3,4-d]isoxazole-4,6-dione | 80-95 (typical) |

Application 2: A Building Block for Diverse N-Pentyl-Substituted Heterocycles

The isoxazolidines synthesized from N-pentylnitrones are not merely final products; they are versatile intermediates for the synthesis of other important nitrogen-containing compounds.[9] A key transformation is the reductive cleavage of the N-O bond, which typically yields 1,3-amino alcohols.[9] These motifs are prevalent in many natural products and pharmaceuticals. Further chemical manipulation of these amino alcohols can lead to a variety of other heterocyclic systems, such as pyrrolidines and piperidines, depending on the functional groups present in the molecule.[10][11][12][13]

Diagram: Synthetic Utility of Isoxazolidines

Caption: Transformation of N-pentyl isoxazolidines into other valuable heterocycles.

The N-pentyl group, carried through from the initial hydroxylamine, can impart desirable lipophilic properties to the final heterocyclic products, which is often beneficial in the context of drug development for improving membrane permeability and pharmacokinetic profiles.

Application 3: Potential as a Radical Trapping Agent and Antioxidant

Hydroxylamines are known to act as antioxidants and radical scavengers, primarily through a hydrogen atom transfer (HAT) mechanism.[3] They can donate a hydrogen atom from the N-H or O-H bond to a reactive radical species, thereby neutralizing it and forming a more stable nitroxide radical. The long alkyl chain of N-pentylhydroxylamine may enhance its solubility in lipidic environments, making it a potentially effective antioxidant in non-polar media.[14]

The radical scavenging activity of hydroxylamines can be evaluated using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[3][15][16][17]

Experimental Protocol: Evaluation of Radical Scavenging Activity (DPPH Assay)

This is a general protocol for assessing antioxidant activity.[15]

-

Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a known concentration (e.g., 0.1 mM). The solution should have a deep purple color.

-

Prepare a series of solutions of N-pentylhydroxylamine of varying concentrations in the same solvent.

-

In a cuvette or a 96-well plate, mix a fixed volume of the DPPH solution with a fixed volume of the N-pentylhydroxylamine solution.

-

Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

-

Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

-

A control containing the solvent instead of the antioxidant is also measured.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of N-pentylhydroxylamine.

Table 2: Comparative Radical Scavenging Activity of Antioxidants

| Compound | Assay | IC₅₀ (µM) (Representative Values) | Mechanism | Reference |

| N-Phenylhydroxylamine | DPPH | ~50-100 | HAT | [3] |

| Ascorbic Acid (Vitamin C) | DPPH | ~20-40 | SET/HAT | [18] |

| Trolox (Vitamin E analog) | ABTS | ~10-20 | HAT | [16] |

| N-Pentylhydroxylamine | DPPH/ABTS | To be determined | Predicted HAT | - |

Note: The IC₅₀ values are highly dependent on the specific assay conditions. The value for N-pentylhydroxylamine is predicted based on the activity of similar compounds.

Conclusion and Future Perspectives

N-pentylhydroxylamine, while not as extensively studied as other members of its class, presents significant potential as a versatile building block in modern organic synthesis. Its ability to serve as a precursor to N-pentylnitrones opens up a rich area of 1,3-dipolar cycloaddition chemistry for the stereoselective synthesis of isoxazolidines. These, in turn, are valuable intermediates for the preparation of a wide array of N-pentyl-substituted heterocycles, including 1,3-amino alcohols, pyrrolidines, and piperidines. The pentyl group can be strategically employed to tune the physicochemical properties of the final molecules, a feature of particular interest in drug discovery and materials science.

Furthermore, the inherent radical scavenging properties of the hydroxylamine functionality suggest potential applications for N-pentylhydroxylamine as an antioxidant, especially in lipophilic environments. Future research in this area could focus on quantifying its antioxidant activity and exploring its utility as a stabilizing agent in various materials.

As the demand for novel, structurally diverse nitrogen-containing molecules continues to grow, particularly in the pharmaceutical and agrochemical industries, the exploration of underutilized building blocks like N-pentylhydroxylamine will be crucial. The synthetic pathways and potential applications outlined in this guide provide a solid foundation and, it is hoped, a source of inspiration for further investigation into this promising reagent.

References

-

Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. ChemCatChem, 2022. [Link]

-

A New Strategy for the Stereoselective Synthesis of Isoxazolidines via Pd-Catalyzed Carboetherification of N-Butenylhydroxylamines. J. Am. Chem. Soc., 2007. [Link]

-

Product Class 15: Oximes. Science of Synthesis, 2005. [Link]

-

Isoxazolidine synthesis. Organic Chemistry Portal. [Link]

-

Synthesis of isoxazolidine derivatives from N-substituted hydroxylamines and α,Β-unsaturated ketones. Chemistry of Heterocyclic Compounds, 2008. [Link]

-

Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. ResearchGate, 2021. [Link]

-

Synthesis of N-alkoxy amines and hydroxylamines via the iridium-catalyzed transfer hydrogenation of oximes. Org. Biomol. Chem., 2018. [Link]

-

O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [Link]

-

SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. Current Organic Chemistry, 2012. [Link]

-

Kinetics and mechanism of hydroxyl radical and OH-adduct radical reactions with nitroxides and with their hydroxylamines. J. Am. Chem. Soc., 2002. [Link]

-

Heterocyclic Synthesis of Some New Isoxazolidine Derivatives via 1,3- Dipolar Cycloaddition of Nitrones to Styrene. Egyptian Journal of Chemistry, 2022. [Link]

-

Kinetic and Mechanistic Analyses of Radical Scavenging by 4-(5-Chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic Acid. ACS Omega, 2024. [Link]

-

Design and Scalable Synthesis of N-Alkylhydroxylamine Reagents for the Direct Iron-Catalyzed Installation of Medicinally Relevant Amines. Angew. Chem. Int. Ed. Engl., 2020. [Link]

-

β-PHENYLHYDROXYLAMINE. Organic Syntheses. [Link]

-

Kinetics and Mechanism of Hydroxyl Radical and OH-Adduct Radical Reactions with Nitroxides and with Their Hydroxylamines. ResearchGate, 2002. [Link]

-

A Reagent for the Convenient, Solid Phase Synthesis of N-Terminal Peptide Hydroxylamines for Chemoselective Ligations. J. Am. Chem. Soc., 2006. [Link]

-

1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Chemical Science Review and Letters, 2013. [Link]

- Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives. Journal of Qassim University for Science, 2024.

-

1,3-Dipolar cycloaddition. Wikipedia. [Link]

-

Main kinetic parameters of radical scavenging activity for studied compounds. ResearchGate. [Link]

-

Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. Molecules, 2021. [Link]

-

1,3-Dipolar cycloadditions of nitrone 1 with alkenes and alkynes. ResearchGate. [Link]

-

Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

-

Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 2021. [Link]

-

Kinetic Study of Aroxyl-Radical-Scavenging and α-Tocopherol-Regeneration Rates of Five Catecholamines in Solution. J. Phys. Chem. B, 2016. [Link]

-

Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs. Proc. Indian Natl. Sci. Acad., 2010. [Link]

-

Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated "5/6-endo-dig" Reductive Hydroamination of Enynyl Amines. Organic Chemistry Portal. [Link]

-

Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions. Org. Biomol. Chem., 2014. [Link]

-

In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts. Methods Mol. Biol., 2018. [Link]

-

Synthesis of hydroxy pyrrolidines and piperidines via free-radical cyclisations. J. Chem. Soc., Perkin Trans. 1, 2000. [Link]

-

Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Molecules, 2024. [Link]

-

N-oxido-N-pentylhydroxylamine. PubChem. [Link]

-

Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Molecules, 2022. [Link]

-

O-Pentylhydroxylamine. PubChem. [Link]

-

Revisiting the radical trapping activity of N–H and O–H in N-phenylhydroxylamine: a DFT study. RSC Adv., 2021. [Link]

-

Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. [Link]

-

Bioactive heterocycles containing endocyclic N-hydroxy groups. Future Med. Chem., 2017. [Link]

-

8-Hydroxyquinolines in medicinal chemistry: A structural perspective. Eur. J. Med. Chem., 2016. [Link]

Sources

- 1. N-oxido-N-pentylhydroxylamine | C5H12NO2- | CID 87196402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 3. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chesci.com [chesci.com]

- 7. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. A New Strategy for the Stereoselective Synthesis of Isoxazolidines via Pd-Catalyzed Carboetherification of N-Butenylhydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated "5/6-endo-dig" Reductive Hydroamination of Enynyl Amines [organic-chemistry.org]

- 12. Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis of hydroxy pyrrolidines and piperidines via free-radical cyclisations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. utoronto.scholaris.ca [utoronto.scholaris.ca]

Theoretical Studies on N-Pentylhydroxylamine Reactivity

Executive Summary

N-Pentylhydroxylamine (

This technical guide synthesizes theoretical frameworks—specifically Density Functional Theory (DFT) and ab initio composite methods—to map the reactivity landscape of N-pentylhydroxylamine. We focus on three core reactivity vectors: homolytic bond dissociation (antioxidant capacity) , nucleophilic alpha-effect , and oxidative transformation to nitrones .

Electronic Structure & Conformational Landscape

The Inductive vs. Steric Trade-off

Theoretical analysis reveals that the N-pentyl chain exerts a positive inductive effect (+I), increasing electron density at the nitrogen center compared to N-methylhydroxylamine. However, this is counterbalanced by the entropic penalty of the flexible pentyl tail.

-

Nitrogen Lone Pair Availability: DFT calculations (typically at the M06-2X/6-311+G(d,p) level) indicate the HOMO is localized on the nitrogen lone pair, perpendicular to the N-O bond.

-

Conformational Locking: The pentyl chain adopts a trans-planar zig-zag conformation in the ground state (global minimum), but solvent interactions (PCM model in water/methanol) often stabilize gauche rotamers that shield the N-H proton, slightly reducing kinetic basicity despite higher thermodynamic basicity.

The Alpha-Effect

The adjacent oxygen atom's lone pair raises the energy of the nitrogen lone pair via orbital repulsion (n

Mechanistic Pathways: A Computational Perspective

Homolytic Bond Dissociation (Antioxidant Activity)

A primary application of alkylhydroxylamines is radical scavenging. The efficacy is governed by the Bond Dissociation Enthalpy (BDE) of the O-H bond.

-

Reaction:

-

Theoretical Insight: Unlike phenols, where stability comes from resonance, the N-pentylhydroxylamine radical (

) is stabilized by the 3-electron-2-center (2c-3e) interaction between the N and O lone pairs. -

Data Benchmark:

-

Generic N-O BDE: ~48 kcal/mol (often cited but underestimated).[1][2]

-

Corrected DFT (M06-2X) BDE for N-alkylhydroxylamines: 55–60 kcal/mol .

-